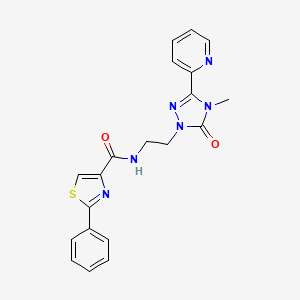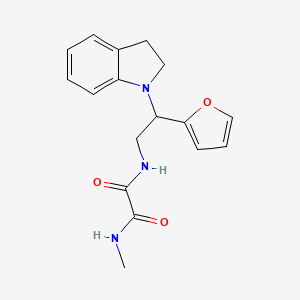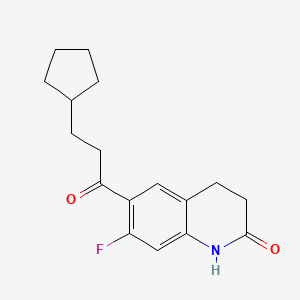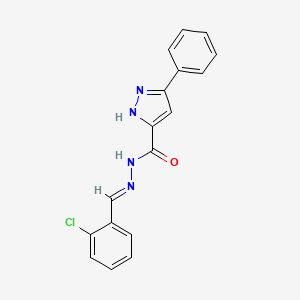![molecular formula C13H17NO3 B2685325 N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide CAS No. 2411312-00-8](/img/structure/B2685325.png)
N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide, also known as HPP, is a synthetic compound that has been of interest to researchers in the field of medicinal chemistry. HPP has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has been found to have anti-inflammatory effects and is able to reduce the production of pro-inflammatory cytokines. N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has also been found to have antioxidant properties and is able to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide is its synthetic nature, which allows for precise control over its chemical structure and properties. N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide is its lack of selectivity, as it has been found to inhibit the activity of multiple enzymes and signaling pathways.
Direcciones Futuras
There are several future directions for research on N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide. One potential direction is the development of more selective N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide analogs that target specific enzymes or signaling pathways. Another direction is the investigation of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide's potential use in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide involves the reaction of 4-methoxyphenylacetic acid with 2-amino-1-propanol to form the corresponding amide. This amide is then subjected to a Wittig reaction with triphenylphosphine and methyl vinyl ketone to produce N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. In one study, N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide was found to have anti-cancer properties and was able to induce apoptosis in cancer cells. Another study found that N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide was able to protect neurons from oxidative stress, suggesting its potential use in the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-12(16)14-13(9(2)15)10-5-7-11(17-3)8-6-10/h4-9,13,15H,1H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSGMEJYUBGBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)NC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)
![N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide](/img/structure/B2685243.png)
![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2685245.png)



![1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2685252.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2685253.png)

![4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2685257.png)

![5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2685259.png)
![3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2685261.png)
